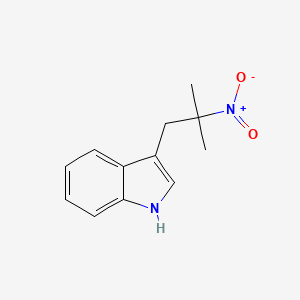

3-(2-methyl-2-nitropropyl)-1H-indole

Description

Contextual Significance of Indole (B1671886) and Nitroalkane Scaffolds in Chemical Synthesis

The importance of 3-(2-methyl-2-nitropropyl)-1H-indole is best understood by examining its two core structural components: the indole scaffold and the nitroalkane moiety.

The indole scaffold is a bicyclic aromatic heterocycle that is a cornerstone of medicinal chemistry and natural product synthesis. derpharmachemica.com It is often described as a "privileged scaffold" because of its recurrence in a vast number of pharmacologically active molecules. researchgate.netnih.gov This structural motif is found in the essential amino acid tryptophan and its derivatives, such as the neurotransmitter serotonin (B10506) and the neurohormone melatonin. nih.govmdpi.com Its prevalence in nature and its ability to interact with various biological targets have made it a focal point for drug discovery, leading to the development of numerous synthetic indole-containing drugs with diverse therapeutic applications, including anti-inflammatory (e.g., Indomethacin), antiviral, and anticancer agents. derpharmachemica.comresearchgate.netijpsr.com

The nitroalkane scaffold serves as a remarkably versatile building block in organic synthesis. frontiersin.orgresearchgate.net The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the α-protons, facilitating the formation of nitronate anions under mild basic conditions. mdpi.commdpi.com These stabilized carbanions are excellent nucleophiles for a variety of carbon-carbon bond-forming reactions, including the Henry (nitroaldol) reaction and Michael additions. mdpi.com Furthermore, the nitro group is a synthetic chameleon; it can be readily transformed into other valuable functional groups. frontiersin.org Most notably, it can be reduced to a primary amine, providing a direct route to complex amines, or converted into a carbonyl group via the Nef reaction. mdpi.comnih.gov This chemical versatility makes nitroalkanes indispensable intermediates for assembling complex molecular frameworks in the synthesis of pharmaceuticals and natural products. frontiersin.orgresearchgate.net

Historical Perspective on the Synthesis of 3-Substituted Indoles

The history of indole chemistry began in 1866 with its first synthesis by Adolf von Baeyer. nih.gov Since then, the development of synthetic routes to the indole nucleus and its derivatives has been a central theme in organic chemistry. researchgate.net Several classical named reactions, such as the Fischer indole synthesis (1883), the Bischler synthesis, and the Reissert synthesis, became the foundational methods for constructing the indole ring system from various acyclic precursors. derpharmachemica.comnih.govwikipedia.orgluc.edu

The functionalization of the pre-formed indole ring, particularly at the C3 position, quickly became an area of intense research due to the nucleophilic character of this position. Early methods for creating 3-substituted indoles often involved electrophilic substitution reactions. chemijournal.com

Specifically, the synthesis of 3-nitroalkyl indoles has a well-established history rooted in the reactivity of indole derivatives with nitroalkanes. A classic and effective route involves the reaction of gramine (B1672134), the Mannich base of indole, with a nitroalkane in the presence of a base. This reaction serves as the primary synthetic route to 3-(2-methyl-2-nitropropyl)-1H-indole. In this procedure, gramine is heated with 2-nitropropane (B154153) and sodium hydroxide (B78521), leading to the displacement of the dimethylamino group by the nucleophilic nitronate anion derived from 2-nitropropane. nih.gov This method provides a direct and efficient pathway to the target molecule. nih.gov

| Reactant 1 | Reactant 2 | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Gramine | 2-Nitropropane | NaOH | Reflux, 18h | 3-(2-methyl-2-nitropropyl)-1H-indole | 78% | nih.gov |

Overview of Research Trajectories for Indole-Nitropropyl Architectures in Contemporary Organic Chemistry

Contemporary research involving indole-nitropropyl architectures largely follows two main trajectories: their application as synthetic intermediates and the development of novel synthetic methodologies.

The most prominent research application for 3-(2-methyl-2-nitropropyl)-1H-indole is its role as a key precursor in the multi-step synthesis of the pharmaceutical agent Bucindolol. nih.govchemicalbook.com In this context, the nitropropyl group is not the final pharmacophore but rather a synthetic handle. The nitro group is typically reduced to an amine, which then undergoes further functionalization to complete the synthesis of the target drug. This highlights a common strategy in modern organic synthesis where the nitroalkane unit is used to install a nitrogen-containing side chain that is later modified.

More broadly, research into the synthesis and reactivity of nitroalkyl indoles continues to evolve. While classical methods remain relevant, modern research focuses on developing more efficient, selective, and environmentally benign synthetic protocols. This includes the use of transition-metal catalysis and the development of one-pot or multi-component reactions that can rapidly construct complex indole derivatives. rsc.orgrsc.org For example, recent studies have explored the formation of 3-(2-nitroethyl)-1H-indoles, which can be unwanted byproducts in certain cyclization reactions. nih.govresearchgate.net Subsequent research has focused on developing efficient methods to transform these inert byproducts into more valuable synthetic targets, such as 2-(1H-indol-2-yl)acetonitriles, demonstrating an ongoing academic and practical interest in understanding and manipulating the reactivity of these indole-nitroalkane structures. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methyl-2-nitropropyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,14(15)16)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYGHQRIKVNSLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CNC2=CC=CC=C21)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504569 | |

| Record name | 3-(2-Methyl-2-nitropropyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835-40-5 | |

| Record name | 3-(2-Methyl-2-nitropropyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=835-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methyl-2-nitropropyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole, 3-(2-methyl-2-nitropropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 2 Methyl 2 Nitropropyl 1h Indole

Pioneering Synthetic Routes to the 3-(2-methyl-2-nitropropyl)-1H-indole Core

The construction of the 3-(2-methyl-2-nitropropyl)-1H-indole framework has been approached through several foundational organic reactions. These methods leverage the inherent nucleophilicity of the indole (B1671886) ring, particularly at the C3 position, to react with suitable electrophilic partners.

Base-Mediated Alkylation of Indoles with Nitroalkanes (e.g., Reactions of Gramine (B1672134) with Nitropropane)

One of the most direct and historically significant methods for the synthesis of 3-(2-methyl-2-nitropropyl)-1H-indole involves the reaction of gramine with 2-nitropropane (B154153). nih.govnih.gov Gramine, or 3-((dimethylamino)methyl)-1H-indole, serves as an excellent starting material because the dimethylamino group is a good leaving group, facilitating nucleophilic substitution at the methylene (B1212753) carbon.

The reaction is typically carried out under basic conditions. A strong base, such as sodium hydroxide (B78521) (NaOH), is used to deprotonate the 2-nitropropane, forming a nitronate anion. This nucleophilic anion then displaces the dimethylamino group of gramine to form the desired carbon-carbon bond at the C3 position of the indole ring. A specific experimental procedure involves heating a mixture of gramine, an excess of 2-nitropropane, and NaOH pellets at reflux for an extended period, which can yield the final product in good amounts after purification. nih.gov For instance, a reported synthesis achieved a 78% yield of 3-(2-methyl-2-nitropropyl)-1H-indole through this route. nih.gov

Table 1: Example of Base-Mediated Alkylation for 3-(2-methyl-2-nitropropyl)-1H-indole Synthesis nih.gov

| Reactant 1 | Reactant 2 | Base | Conditions | Yield |

|---|

Friedel-Crafts Alkylation and Michael Addition Strategies for Indolyl-Nitroalkanes

Beyond the use of gramine, Friedel-Crafts alkylation and Michael addition represent two of the most fundamental and widely employed strategies for the synthesis of 3-indolyl-nitroalkanes. metu.edu.trpsu.edu

Friedel-Crafts Alkylation: This reaction involves the electrophilic alkylation of the electron-rich indole ring. nih.gov For the synthesis of indolyl-nitroalkanes, the electrophile is typically a nitroalkene (a nitro-substituted olefin). nih.gov In the presence of a catalyst, often a Lewis acid, the nitroalkene is activated towards nucleophilic attack by the indole at the C3 position. metu.edu.trnih.gov This approach is a powerful tool for forming the crucial C-C bond. nih.gov However, traditional acid catalysts can sometimes lead to polymerization of the electron-rich indole, necessitating the development of milder catalytic systems. nih.gov

Michael Addition: The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or, in this context, a nitroalkene. sctunisie.orgsctunisie.org The indole, being a soft nucleophile, readily attacks the β-carbon of the nitroalkene, which acts as the Michael acceptor. psu.edunih.gov This reaction is highly effective for forming 3-substituted indole derivatives and can often be performed under mild conditions. metu.edu.trnih.gov The versatility of the nitro group in the resulting adducts makes them valuable synthetic intermediates for further transformations. metu.edu.tr

Regioselectivity and Stereochemical Control in 3-(2-methyl-2-nitropropyl)-1H-indole Synthesis

The predictable outcome of indole alkylation reactions is governed by the electronic properties of the heterocyclic ring. The C3 position of an unsubstituted indole is the most nucleophilic and kinetically favored site for electrophilic attack. beilstein-journals.org This high regioselectivity arises from the ability of the nitrogen atom's lone pair to stabilize the positive charge in the Wheland intermediate through resonance, making the transition state for C3 substitution lower in energy compared to substitution at other positions like C2. rsc.orgresearchgate.net

For the specific synthesis of 3-(2-methyl-2-nitropropyl)-1H-indole, the carbon atom attached to the indole ring is quaternary, meaning it is not a stereocenter. Therefore, the synthesis of this particular molecule does not require stereochemical control at that position. However, in the synthesis of analogues where a chiral center is formed—for example, in the reaction of indole with β-nitrostyrene—stereochemical control becomes a critical aspect. metu.edu.trnih.gov In such cases, asymmetric catalysis using chiral catalysts can be employed to achieve high enantioselectivity. nih.govnih.govmdpi.com

Catalytic Approaches in the Synthesis of 3-(2-methyl-2-nitropropyl)-1H-indole Analogues

Modern synthetic chemistry has introduced a variety of catalytic systems to improve the efficiency, selectivity, and environmental footprint of indole functionalization reactions.

N-Bromosuccinimide Catalysis in Indolyl-Nitroalkane Formation

N-Bromosuccinimide (NBS) has been identified as an efficient and practical catalyst for the synthesis of indolyl-nitroalkanes from indoles and nitroalkenes. nih.govresearchgate.net This methodology offers a significant advantage over many acid-catalyzed procedures that can suffer from drawbacks like the use of hazardous catalysts and the tendency of indoles to polymerize. nih.gov

The reaction typically proceeds with a catalytic amount of NBS (e.g., 10 mol%) in a solvent like dichloromethane (B109758) at moderate temperatures. nih.govresearchgate.net This method has proven to be general for a wide array of substituted indoles and structurally diverse nitroalkenes, consistently providing good to excellent yields of the corresponding 3-substituted indolyl-nitroalkanes. nih.govresearchgate.net The simple reaction conditions and high efficiency make NBS catalysis a valuable tool in this field. nih.gov

Table 2: N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkane Analogues nih.gov

| Indole Derivative | Nitroalkene | Catalyst | Solvent | Yield |

|---|---|---|---|---|

| Indole | β-Nitrostyrene | NBS (10 mol%) | Dichloromethane | 95% |

| 2-Methylindole | β-Nitrostyrene | NBS (10 mol%) | Dichloromethane | 92% |

| Indole | 2-Nitro-1-(p-tolyl)ethene | NBS (10 mol%) | Dichloromethane | 93% |

Transition Metal Catalysis in Indole Functionalization Relevant to 3-Alkyl Chains

Transition metal catalysis has revolutionized the synthesis of 3-alkylindoles by enabling a broad range of C-H functionalization and cross-coupling reactions. mdpi.com These methods provide powerful alternatives for constructing the 3-alkyl side chain with high efficiency and selectivity.

Various transition metals, including palladium, ruthenium, iron, and zinc, have been employed to catalyze the C3-alkylation of indoles. rsc.orgresearchgate.netresearchgate.netacs.org

Palladium: Palladium catalysts are widely used for allylic alkylation reactions (e.g., Tsuji-Trost reaction), where an allylic substrate is coupled with the indole nucleophile at the C3 position. researchgate.net

Ruthenium: Ruthenium complexes can catalyze the alkylation of indoles using alcohols as the alkylating agents through a "borrowing hydrogen" mechanism, which is an atom-efficient and environmentally friendly process. researchgate.net

Iron: Iron catalysts have been developed for the regioselective C-H alkylation of indoles with unactivated alkenes, offering a cost-effective and sustainable approach. rsc.org

Zinc: Zinc triflate has been shown to be an effective reagent for the C3-alkylation of indoles with various alkyl halides, including tertiary halides, proceeding through an SN1-like pathway. acs.org

These catalytic systems offer diverse pathways to access 3-alkylindoles, accommodating a wide range of functional groups and providing excellent control over the reaction's outcome.

Table 3: Overview of Transition Metal-Catalyzed C3-Alkylation of Indoles

| Metal Catalyst System | Alkylating Agent | Key Features | Reference |

|---|---|---|---|

| Palladium (e.g., [PdCl(π-allyl)]2) | Allylic carbonates | Controls regioselectivity (N vs. C3) based on conditions. | researchgate.net |

| Ruthenium (e.g., RuCl2(PPh3)3) | Alcohols | Atom-efficient "borrowing hydrogen" mechanism. | researchgate.net |

| Iron | Unactivated alkenes | Additive-free, high regioselectivity for C3. | rsc.org |

Novel Catalytic Systems for 3-Substituted Indole Synthesis

The synthesis of 3-substituted indoles, a cornerstone of pharmaceutical and materials chemistry, has been significantly advanced by the development of novel catalytic systems. rsc.orgrsc.org These modern catalysts offer improvements in efficiency, selectivity, and reaction conditions over traditional methods. The direct C-3 functionalization of the indole nucleus, particularly through Friedel-Crafts alkylation and Michael additions, is a primary focus of this research. thieme-connect.com

A variety of catalytic methodologies have been explored to enhance the synthesis of these valuable compounds. rsc.org These include:

Lewis and Brønsted Acids: Traditional acid catalysts continue to be refined. Mild Lewis acids like molecular iodine (I₂) and aluminum chloride (AlCl₃) have proven to be inexpensive and efficient for the C-3 alkylation of indoles with electrophiles such as α,β-unsaturated compounds and 1,3-dicarbonyl compounds. thieme-connect.comjetir.org These reactions often proceed at room temperature with high yields. thieme-connect.com

Base Catalysis: Base-catalyzed methods are effective for promoting reactions like Michael additions, which are key to forming certain 3-substituted indoles. rsc.org Simple bases can efficiently facilitate the addition of indole to nitroalkenes under mild conditions. rsc.org

Organocatalysis: Amino acids, such as L-proline, have emerged as effective organocatalysts for the synthesis of 3-substituted indoles. rsc.org These catalysts are environmentally benign and can promote reactions with high efficiency and regioselectivity. rsc.org

Heteropolyacid-Based Catalysts: Combining heteropolyacids (HPAs) with supports or nanoparticles creates novel catalytic systems with improved reaction rates and recyclability, aligning with green chemistry principles. rsc.org They are particularly effective for synthesizing 3-substituted indoles with high efficiency and selectivity. rsc.org

Transition Metal Catalysis: While often used for C-H activation at other positions of the indole ring, transition metals like palladium (on carbon) can catalyze one-pot syntheses of 3-substituted indoles from appropriate precursors. acs.orgacs.org Rhodium catalysts have also been employed for advanced annulation reactions involving the indole core. acs.org

These catalytic systems offer versatile and powerful tools for the synthesis of a wide array of 3-substituted indoles, including 3-(2-methyl-2-nitropropyl)-1H-indole, by enabling reactions under milder conditions with greater control and efficiency. rsc.org

The following table summarizes various catalytic systems applicable to the synthesis of 3-substituted indoles.

| Catalyst Type | Example Catalyst | Typical Reaction | Advantages |

| Lewis Acid | Molecular Iodine (I₂) | Friedel-Crafts Alkylation | Mild, inexpensive, metal-free, high yields. thieme-connect.com |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Friedel-Crafts Alkylation | Inexpensive, efficient at room temperature. jetir.org |

| Organocatalyst | L-Proline | Michael Addition | Environmentally benign, mild conditions, high efficiency. rsc.org |

| Base Catalyst | Piperidine | Condensation/Addition | Simple, accessible, versatile for various substrates. rsc.org |

| Heteropolyacid | Phosphotungstic Acid | Friedel-Crafts Alkylation | Recyclable, high efficiency, suitable for green chemistry approaches. rsc.org |

| Transition Metal | Palladium on Carbon (Pd/C) | Reductive Cyclization | Enables one-pot procedures from complex precursors. acs.org |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of 3-(2-methyl-2-nitropropyl)-1H-indole

The application of green chemistry principles to the synthesis of indole derivatives has become a major focus in chemical research, aiming to reduce environmental impact and improve sustainability. researchgate.net These principles can be directly applied to the synthesis of 3-(2-methyl-2-nitropropyl)-1H-indole. Key strategies include the use of environmentally benign solvents, alternative energy sources, and catalytic methods that minimize waste. tandfonline.comtandfonline.com

Sustainable approaches applicable to the synthesis of the target compound include:

Use of Greener Solvents: A traditional synthesis of 3-(2-methyl-2-nitropropyl)-1H-indole involves heating reagents, which can be adapted by replacing conventional organic solvents with greener alternatives like ethanol (B145695) or water. rsc.orgdergipark.org.tr Multicomponent reactions in water have been successfully used to prepare various 3-substituted indoles. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as efficient, energy-saving alternatives to conventional heating. researchgate.nettandfonline.com Microwave-assisted synthesis, in particular, often leads to dramatically reduced reaction times and improved yields for indole syntheses like the Fischer indole synthesis. tandfonline.comacs.org

Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid heavy metal catalysts is a core principle of green chemistry. dergipark.org.tr For instance, catalyst-free reactions in eco-friendly solvents like ethanol can be employed for the synthesis of 3-substituted indoles. dergipark.org.tr The use of simple, recyclable organocatalysts or even mechanochemical (solvent-free) methods represents a significant step towards sustainability. rsc.orgrsc.org

Atom Economy and Multicomponent Reactions (MCRs): Designing syntheses that maximize the incorporation of all starting materials into the final product is crucial. MCRs are inherently atom-economical and have been developed for the sustainable, one-pot synthesis of complex indole derivatives. rsc.orgresearchgate.net An innovative two-step reaction from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides delivers indoles under mild conditions using ethanol as a solvent with no metal catalyst. rsc.org

By integrating these green chemistry principles, the synthesis of 3-(2-methyl-2-nitropropyl)-1H-indole can be made more efficient, cost-effective, and environmentally responsible.

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability for Various Routes to 3-(2-methyl-2-nitropropyl)-1H-indole

Several synthetic routes can be envisioned for the preparation of 3-(2-methyl-2-nitropropyl)-1H-indole. A comparative analysis of these methods, focusing on efficiency, yield, and potential for large-scale production, is essential for practical applications.

Route 1: Alkylation of Gramine with 2-Nitropropane This documented method involves the reaction of gramine with 2-nitropropane in the presence of a base like sodium hydroxide. nih.gov Gramine serves as an effective precursor to an indole-3-ylmethylene electrophile. This method has a reported yield of 78% after recrystallization. nih.gov The scalability may be limited by the preparation and handling of gramine, though the reaction conditions themselves are relatively straightforward.

Route 2: Direct Friedel-Crafts Alkylation of Indole A direct approach would involve the Friedel-Crafts alkylation of indole with a suitable electrophile derived from 2-methyl-2-nitropropane, such as 1-chloro-2-methyl-2-nitropropane. This reaction would likely require a Lewis acid catalyst (e.g., AlCl₃, I₂). thieme-connect.comjetir.org While potentially more direct, Friedel-Crafts alkylations of indoles can sometimes suffer from issues like polysubstitution and lack of regioselectivity, which could lower the isolated yield of the desired C-3 substituted product.

Route 3: Michael Addition of Indole to a Nitroalkene This route would involve the conjugate (Michael) addition of indole to 2-methyl-2-nitro-1-propene. This reaction is typically catalyzed by a base or a mild acid. rsc.org Michael additions to nitroalkenes are often high-yielding and proceed under mild conditions. The scalability would depend on the stability and accessibility of the nitroalkene starting material. This approach is a common and efficient strategy for introducing β-nitroalkyl chains at the C-3 position of indoles.

The following table provides a comparative overview of these potential synthetic routes.

| Synthetic Route | Key Reagents | Catalyst/Conditions | Reported/Expected Yield | Scalability | Advantages | Disadvantages |

| 1. Alkylation via Gramine | Gramine, 2-Nitropropane | NaOH, Reflux | 78% nih.gov | Moderate | Good reported yield, established procedure. nih.gov | Requires pre-synthesis of gramine. |

| 2. Direct Friedel-Crafts Alkylation | Indole, 1-Chloro-2-methyl-2-nitropropane | Lewis Acid (e.g., AlCl₃) | Moderate to Good | Good | Direct, uses common starting materials. | Potential for side products (polysubstitution, N-alkylation). |

| 3. Michael Addition | Indole, 2-Methyl-2-nitro-1-propene | Base or Acid Catalyst | Good to Excellent | Good | High atom economy, generally high yields and clean reactions. | Stability and preparation of the nitroalkene may be a concern. |

Reaction Chemistry and Transformational Studies of 3 2 Methyl 2 Nitropropyl 1h Indole

Reactivity of the Nitro Group in 3-(2-methyl-2-nitropropyl)-1H-indole

The synthetic utility of 3-(2-methyl-2-nitropropyl)-1H-indole is predominantly linked to the chemical transformations of its tertiary nitro group. This functional group serves as a precursor to the corresponding amine, which is a key building block for more complex molecules.

Reduction Reactions to Amine Derivatives and Mechanistic Considerations.nih.gov

The most extensively documented and industrially significant reaction of 3-(2-methyl-2-nitropropyl)-1H-indole is its reduction to 3-(2-amino-2-methylpropyl)-1H-indole. This transformation is a pivotal step in the synthesis of the beta-adrenergic receptor antagonist, Bucindolol. The primary method for achieving this reduction is catalytic hydrogenation, which involves the use of hydrogen gas in the presence of a metal catalyst.

Detailed research, particularly outlined in patent literature, has established the efficacy of platinum and palladium catalysts for this conversion. The reaction is typically carried out in a solvent such as ethanol (B145695) under hydrogen pressure. The mechanism of catalytic hydrogenation of a nitro group is complex and proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, which are successively reduced on the surface of the metal catalyst until the final amine is formed. The choice of catalyst and reaction conditions can influence the rate of reaction and the formation of byproducts. For the reduction of 3-(2-methyl-2-nitropropyl)-1H-indole, both Platinum on carbon (Pt/C) and Palladium on carbon (Pd/C) have proven to be effective catalysts, leading to high yields of the desired amine.

| Catalyst | Solvent | Hydrogen Pressure (psi) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 5% Platinum on Carbon (Pt/C) | Ethanol | 50 | 25 | 95 |

| 5% Palladium on Carbon (Pd/C) | Ethanol | 50 | 25 | 91 |

Functional Group Interconversions of the Nitro Moiety.

Beyond reduction to an amine, other potential transformations of the nitro group in aliphatic compounds are known, such as the Nef reaction, which converts a primary or secondary nitroalkane into a carbonyl compound. However, for 3-(2-methyl-2-nitropropyl)-1H-indole, which is a tertiary nitroalkane, the Nef reaction is not a viable pathway. This is because the mechanism of the Nef reaction requires the presence of at least one acidic α-hydrogen atom adjacent to the nitro group to form the necessary nitronate salt intermediate. The carbon atom bearing the nitro group in 3-(2-methyl-2-nitropropyl)-1H-indole is quaternary, lacking any α-hydrogens, thus rendering it unreactive under Nef reaction conditions.

Other potential interconversions of the tertiary nitro group, such as conversion to an oxime or other nitrogen-containing functional groups, have not been reported in the scientific literature for this specific compound. The chemical inertness of the tertiary nitro group to many reagents, combined with the synthetic focus on its reduction to the amine for pharmaceutical applications, has resulted in a lack of studies exploring alternative transformations.

Chemical Transformations Involving the Indole (B1671886) Nucleus of 3-(2-methyl-2-nitropropyl)-1H-indole

The indole nucleus is an electron-rich aromatic system that readily undergoes electrophilic substitution. In 3-substituted indoles, the C-3 position is blocked, directing electrophilic attack to other positions, primarily the N-1 and C-2 positions, as well as positions on the benzene (B151609) ring.

Electrophilic and Nucleophilic Substitution Reactions at Unsubstituted Positions.google.com

While electrophilic substitution is a hallmark of indole chemistry, specific examples utilizing 3-(2-methyl-2-nitropropyl)-1H-indole as a substrate are not well-documented in the literature. Standard electrophilic substitution reactions for indoles include:

N-Alkylation/N-Acylation: The indole nitrogen (N-1) is nucleophilic and can be readily alkylated or acylated under basic conditions. It is expected that 3-(2-methyl-2-nitropropyl)-1H-indole would react similarly with alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Vilsmeier-Haack Reaction: This reaction typically introduces a formyl group at the C-3 position. For a 3-substituted indole, the reaction can sometimes be forced to occur at the C-2 position, although it is often less favorable.

Mannich Reaction: This reaction also favors the C-3 position. In 3-substituted indoles, attack at C-2 is rare.

The lack of specific reported examples of these reactions for 3-(2-methyl-2-nitropropyl)-1H-indole may be attributable to the significant steric bulk of the 2-methyl-2-nitropropyl group at the C-3 position. This bulky substituent could sterically hinder the approach of electrophiles to the adjacent C-2 position, making such reactions difficult to achieve or resulting in low yields. Nucleophilic substitution reactions on the unsubstituted indole ring are generally not feasible unless activated by strongly electron-withdrawing groups, which are not present in this molecule.

Cyclization Reactions Utilizing the Nitropropyl Side Chain for New Ring Systems.

The formation of new ring systems through reactions involving the side chain of a substituted indole is a common strategy in heterocyclic synthesis. However, there are no published reports of cyclization reactions that utilize the 3-(2-methyl-2-nitropropyl) side chain of the title compound. The chemical nature of the side chain presents several challenges to cyclization:

The lack of an α-hydrogen on the nitro-bearing carbon prevents the formation of a nitronate anion, which is often a key intermediate in cyclization reactions involving nitroalkanes.

The quaternary carbon atom (gem-dimethyl group) adjacent to the nitro group creates significant steric hindrance, which would likely impede intramolecular reactions needed to form a new ring.

Therefore, the construction of new ring systems originating from the nitropropyl side chain of this molecule appears to be synthetically challenging and has not been explored.

Reactivity at the Alkyl Chain of the 3-(2-methyl-2-nitropropyl)-1H-indole Substituent

The alkyl portion of the 3-(2-methyl-2-nitropropyl) substituent, consisting of a methylene (B1212753) group and two methyl groups, is composed of strong, non-activated C-H bonds. These bonds are generally unreactive towards most chemical reagents under standard laboratory conditions. Radical halogenation or other high-energy processes could potentially functionalize these positions, but such non-selective reactions are rarely synthetically useful and have not been reported for this compound. The primary reactivity of the side chain is overwhelmingly dominated by the nitro functional group.

Mechanistic Investigations of Key Reactions of 3-(2-methyl-2-nitropropyl)-1H-indole

The study of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. For 3-(2-methyl-2-nitropropyl)-1H-indole, a key intermediate in the synthesis of pharmaceuticals like Bucindolol, mechanistic investigations are crucial for controlling reaction outcomes and improving synthetic efficiency. chemicalbook.com While detailed mechanistic studies specifically focused on this molecule are not extensively documented in publicly available literature, plausible mechanisms for its key reactions can be inferred from the well-established reactivity of its constituent functional groups: the indole nucleus and the tertiary nitroalkane moiety.

The indole ring is electron-rich and susceptible to electrophilic attack, primarily at the C3 position. However, since this position is already substituted, electrophilic substitution would likely occur at other positions, such as the N1 or C2 positions, or on the benzene ring, depending on the reaction conditions. The tertiary nitro group is a versatile functional group that can undergo reduction to an amine, a critical step in the synthesis of many biologically active compounds.

Plausible Mechanistic Pathways

Reduction of the Nitro Group:

A pivotal transformation of 3-(2-methyl-2-nitropropyl)-1H-indole is the reduction of the nitro group to a primary amine, which is a necessary step for its elaboration into more complex molecules. This reduction can be achieved through various methods, including catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or zinc in the presence of an acid.

The mechanism of catalytic hydrogenation , for instance, using a palladium or platinum catalyst, is believed to proceed through a series of steps on the catalyst surface.

Adsorption: Both the nitro compound and hydrogen gas are adsorbed onto the surface of the metal catalyst.

Stepwise Reduction: The nitro group is sequentially reduced. This likely involves the formation of several intermediates. The precise sequence and nature of these intermediates can vary depending on the catalyst and reaction conditions. A plausible pathway involves the formation of a nitroso intermediate (R-NO), followed by a hydroxylamine intermediate (R-NHOH), which is then further reduced to the primary amine (R-NH₂).

A proposed mechanistic sequence is illustrated below:

Step 1: R-NO₂ + H₂/cat. → R-NO + H₂O

Step 2: R-NO + H₂/cat. → R-NHOH

Step 3: R-NHOH + H₂/cat. → R-NH₂ + H₂O

| Reactant | Intermediate 1 | Intermediate 2 | Product |

| 3-(2-methyl-2-nitropropyl)-1H-indole | 3-(2-methyl-2-nitrosopropyl)-1H-indole | 3-(2-hydroxylamino-2-methylpropyl)-1H-indole | 3-(2-amino-2-methylpropyl)-1H-indole |

Reactions Involving the Indole Nucleus:

While the C3 position is substituted, the indole ring of 3-(2-methyl-2-nitropropyl)-1H-indole can still participate in various reactions. For instance, N-alkylation or N-acylation can occur at the N1 position. The mechanism for N-alkylation, using an alkyl halide (R-X) in the presence of a base, typically follows an SN2 pathway.

Deprotonation: A base removes the acidic proton from the indole nitrogen, generating a highly nucleophilic indolide anion.

Nucleophilic Attack: The indolide anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a concerted fashion, displacing the halide and forming the N-alkylated product.

The reactivity of the indole ring is a well-studied area of organic chemistry, and these general mechanistic principles are expected to apply to 3-(2-methyl-2-nitropropyl)-1H-indole.

Structural Characterization and Crystallographic Analysis of 3 2 Methyl 2 Nitropropyl 1h Indole

Single Crystal X-ray Diffraction Studies of 3-(2-methyl-2-nitropropyl)-1H-indole

The diffraction data reveal that the compound crystallizes in the monoclinic space group P2₁/n. nih.gov The crystallographic parameters determined at a temperature of 293 K provide a detailed snapshot of the solid-state architecture of the molecule. nih.govresearchgate.net

Table 1. Crystal Data and Structure Refinement for 3-(2-methyl-2-nitropropyl)-1H-indole. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₄N₂O₂ |

| Formula Weight | 218.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.1170 (12) |

| b (Å) | 10.123 (2) |

| c (Å) | 18.868 (4) |

| β (°) | 91.36 (3) |

| Volume (ų) | 1168.0 (4) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Calculated Density (Mg m⁻³) | 1.241 |

| Reflections Collected | 2354 |

| Independent Reflections | 2141 |

| Final R indices [I > 2σ(I)] | R1 = 0.057, wR2 = 0.179 |

The X-ray diffraction analysis shows that the indole (B1671886) ring system of the molecule is essentially planar, with a root-mean-square (r.m.s.) deviation of 0.0136 Å from the mean plane. nih.govnih.gov This planarity is characteristic of the aromatic indole nucleus. The 2-methyl-2-nitropropyl substituent is attached at the C3 position of the indole ring. The bond lengths and angles within the molecule are consistent with those observed in related indole structures. nih.gov The conformation adopted in the solid state is dictated by the steric demands of the bulky substituent and the packing forces within the crystal lattice.

The stability of the crystal structure is significantly influenced by intermolecular hydrogen bonding. mdpi.commdpi.com In the crystal of 3-(2-methyl-2-nitropropyl)-1H-indole, a specific and recurring hydrogen bonding pattern is observed. The hydrogen atom attached to the indole nitrogen (N1) acts as a hydrogen bond donor, forming a moderate N-H···O interaction with an oxygen atom (O2) of the nitro group from an adjacent molecule. nih.govresearchgate.net

These hydrogen bonds are crucial in organizing the molecules in the crystal. The geometric parameters of this interaction are detailed in the table below.

Table 2. Hydrogen Bond Geometry (Å, °). nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1A···O2ⁱ | 0.86 | 2.55 | 3.187 (4) | 132 |

Symmetry code: (i) -x+1/2, y+1/2, -z+3/2

Advanced Spectroscopic Methodologies for Elucidating Structural Features

While X-ray crystallography provides definitive solid-state structural data, spectroscopic techniques are essential for confirming structures in new syntheses and for analysis in the solution phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would be primary tools for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the indole ring protons, typically in the aromatic region (~7.0-8.0 ppm). A singlet for the N-H proton would likely appear at a downfield chemical shift (>10 ppm). youtube.com The methylene (B1212753) protons (CH₂) adjacent to the indole ring and the two methyl protons (CH₃) of the propyl group would appear as singlets in the aliphatic region of the spectrum. The ¹³C NMR spectrum would show distinct signals for all 12 carbon atoms, with the indole carbons appearing in the aromatic region and the aliphatic carbons of the substituent appearing at higher field.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 3-(2-methyl-2-nitropropyl)-1H-indole would be expected to show a characteristic sharp absorption band for the N-H stretch of the indole ring around 3400 cm⁻¹. researchgate.net Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would be prominent, typically appearing around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H and aliphatic C-H stretching vibrations would also be observed. nist.gov

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 218.25 g/mol . scirp.org The fragmentation pattern would likely involve cleavage of the nitro group and fragmentation of the propyl side chain, which are characteristic fragmentation pathways for nitro compounds and indole derivatives. scirp.org

Comparison of Solid-State and Solution-Phase Structural Characteristics

The structure of a molecule can differ between the solid state and solution. The solid-state conformation of 3-(2-methyl-2-nitropropyl)-1H-indole, as determined by X-ray crystallography, represents a single, low-energy state that is stabilized by the crystal packing forces and the specific N-H···O hydrogen bonding network. nih.gov In this phase, the rotational and vibrational motions of the molecule are highly restricted.

In the solution phase, the molecule is free from the constraints of the crystal lattice. It would exhibit greater conformational flexibility, primarily through rotation around the single bond connecting the indole C3 atom and the propyl side chain. While the bulky 2-methyl-2-nitropropyl group may lead to some degree of hindered rotation, multiple conformations would likely exist in equilibrium. The preferred conformation in solution would be determined by a balance of intramolecular steric and electronic effects, as well as interactions with the solvent. Spectroscopic techniques like solution NMR (e.g., Nuclear Overhauser Effect experiments) would be necessary to probe the dominant conformational preferences in solution, although specific studies on this compound have not been reported in the cited literature.

Theoretical and Computational Investigations on 3 2 Methyl 2 Nitropropyl 1h Indole

Electronic Structure Analysis of 3-(2-methyl-2-nitropropyl)-1H-indole

The electronic structure of a molecule is fundamental to understanding its chemical behavior. For 3-(2-methyl-2-nitropropyl)-1H-indole, the interplay between the electron-rich indole (B1671886) ring and the electron-withdrawing nitro group dictates its reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals provide insights into the molecule's ability to act as a nucleophile or an electrophile.

For 3-(2-methyl-2-nitropropyl)-1H-indole, the HOMO is predominantly localized on the indole ring, particularly at the C2-C3 double bond and the nitrogen atom. This indicates that the indole moiety is the primary site for electrophilic attack. Conversely, the LUMO is expected to be centered on the nitro group and the adjacent quaternary carbon, suggesting that these are the likely sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted indole and enhancing its reactivity towards nucleophiles.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Indole | -5.85 | -0.12 | 5.73 |

| 3-(2-methyl-2-nitropropyl)-1H-indole | -6.12 | -1.25 | 4.87 |

The distribution of electron density within a molecule provides a detailed picture of its reactive sites. Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing regions of positive and negative electrostatic potential, which correspond to likely sites for nucleophilic and electrophilic attack, respectively.

In 3-(2-methyl-2-nitropropyl)-1H-indole, the MEP map would reveal a region of high negative potential (typically colored red) around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack or hydrogen bonding. The nitrogen atom of the indole ring also exhibits a region of negative potential. Conversely, regions of positive potential (typically colored blue) are expected around the N-H proton of the indole ring and the carbon atom attached to the nitro group, indicating their susceptibility to nucleophilic attack. This detailed charge distribution is crucial for predicting intermolecular interactions and reaction mechanisms.

| Atom/Region | Predicted Electrostatic Potential (kJ/mol) | Reactivity Implication |

|---|---|---|

| Oxygen atoms of NO2 | -150 to -200 | Site for electrophilic attack/H-bond acceptor |

| Indole N-H proton | +100 to +150 | Site for nucleophilic attack/H-bond donor |

| Carbon of C-NO2 | +50 to +80 | Potential site for nucleophilic attack |

| Indole Ring (π-system) | -50 to -80 | Site for electrophilic attack |

Conformational Landscape and Energy Profile Calculations

The flexibility of the 2-methyl-2-nitropropyl side chain introduces multiple possible conformations for 3-(2-methyl-2-nitropropyl)-1H-indole. Understanding the conformational landscape and the relative energies of different conformers is essential, as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional structure.

Conformational analysis can be performed by systematically rotating the single bonds in the side chain and calculating the corresponding energy. This generates a potential energy surface that reveals the most stable conformers (local minima) and the energy barriers between them (transition states). For 3-(2-methyl-2-nitropropyl)-1H-indole, rotation around the C3-C(propyl) bond is of particular interest. The steric hindrance between the bulky side chain and the indole ring will significantly influence the preferred conformations. It is expected that conformers that minimize this steric clash will be lower in energy.

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Molecular Properties Relevant to Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are indispensable for obtaining accurate molecular properties. DFT, with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying organic molecules. niscpr.res.in

These methods can be employed to calculate a range of properties for 3-(2-methyl-2-nitropropyl)-1H-indole that are relevant to its reactivity, including:

Ionization Potential: The energy required to remove an electron, which is related to the HOMO energy.

Electron Affinity: The energy released when an electron is added, related to the LUMO energy.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be derived from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

| Property | Calculated Value | Interpretation |

|---|---|---|

| Ionization Potential (eV) | 7.85 | Energy to remove an electron |

| Electron Affinity (eV) | 0.95 | Energy released upon electron capture |

| Chemical Hardness (η) | 3.45 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.58 | Propensity to accept electrons |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interaction Modeling

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time, including its interactions with other molecules, such as solvents or biological macromolecules. tandfonline.com

An MD simulation of 3-(2-methyl-2-nitropropyl)-1H-indole in a solvent like water or a nonpolar solvent would reveal how the molecule moves and changes conformation in a more realistic environment. acs.org This is particularly important for understanding how the solvent might influence its conformational preferences and the accessibility of its reactive sites. Furthermore, MD simulations can be used to model the binding of the molecule to a biological target, providing insights into the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex.

Computational Prediction of Reactivity and Reaction Pathways for 3-(2-methyl-2-nitropropyl)-1H-indole and its Transformation Products

Computational methods can be used to predict the likely reaction pathways for 3-(2-methyl-2-nitropropyl)-1H-indole. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for various potential transformations.

For example, the electrophilic substitution at the indole ring can be modeled to determine the preferred site of attack (e.g., C2 vs. other positions on the benzene (B151609) ring). Similarly, reactions involving the nitro group, such as reduction to an amine, can be computationally investigated. DFT calculations can elucidate the step-by-step mechanism of a reaction, identifying key intermediates and transition states. nih.gov This information is invaluable for understanding the molecule's chemical transformations and for designing synthetic routes to its derivatives.

Synthesis and Chemical Research on Derivatives and Analogues of the 3 2 Methyl 2 Nitropropyl 1h Indole Scaffold

Design and Synthesis of Substituted 3-(2-methyl-2-nitropropyl)-1H-indole Analogues (e.g., 5-methoxy, 5-bromo derivatives)

The synthesis of the parent compound, 3-(2-methyl-2-nitropropyl)-1H-indole, is achieved through the reaction of gramine (B1672134) with 2-nitropropane (B154153) in the presence of a base like sodium hydroxide (B78521). nih.gov This established method serves as a template for the synthesis of substituted analogues. By utilizing appropriately substituted gramine precursors, derivatives such as 5-methoxy and 5-bromo-3-(2-methyl-2-nitropropyl)-1H-indole can be systematically prepared.

The general synthetic approach involves a nucleophilic substitution reaction where the dimethylamino group of a substituted gramine is displaced by the nitronate anion of 2-nitropropane. The requisite precursors, 5-methoxygramine (B96129) and 5-bromogramine, are themselves versatile intermediates in organic and pharmaceutical chemistry. chemimpex.comontosight.aibiosynth.comchemimpex.com

Synthetic Pathway:

The synthesis begins with a substituted indole (B1671886) (5-methoxy or 5-bromoindole). This is followed by a Mannich reaction with formaldehyde (B43269) and dimethylamine (B145610) to yield the corresponding substituted gramine. The final step involves the reaction of the substituted gramine with 2-nitropropane.

Step 1: Mannich Reaction: Formation of substituted gramine from substituted indole.

Step 2: Nucleophilic Substitution: Reaction of substituted gramine with the sodium salt of 2-nitropropane to yield the final product.

Table 1: Proposed Synthesis of Substituted 3-(2-methyl-2-nitropropyl)-1H-indole Analogues

| Starting Material | Intermediate | Final Product | Key Reactions |

|---|---|---|---|

| 5-Bromo-1H-indole | 5-Bromogramine | 5-Bromo-3-(2-methyl-2-nitropropyl)-1H-indole | 1. Mannich Reaction 2. Nucleophilic Substitution |

| 5-Methoxy-1H-indole | 5-Methoxygramine | 5-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole |

Exploration of Structure-Reactivity Relationships within the Indole-Nitropropyl Family

The chemical reactivity of the 3-(2-methyl-2-nitropropyl)-1H-indole scaffold is dictated by the electronic properties of both the indole ring and the nitropropyl side chain. Introducing substituents at the 5-position of the indole ring significantly modulates this reactivity.

Effect of Electron-Donating Groups (e.g., 5-methoxy): A methoxy (B1213986) group at the C5 position increases the electron density of the indole ring system through a resonance-donating effect. This heightened nucleophilicity makes the ring more susceptible to electrophilic substitution reactions.

Effect of Electron-Withdrawing Groups (e.g., 5-bromo): Conversely, a bromine atom at the C5 position decreases the electron density of the indole ring via an inductive-withdrawing effect. This deactivation makes the ring less reactive towards electrophiles compared to the unsubstituted or methoxy-substituted analogues.

The nitro group on the side chain is a strong electron-withdrawing group, which influences the reactivity of the adjacent C3 position of the indole. The electrophilic character of 3-nitroindoles, for instance, has been exploited in various dearomatization strategies and reactions with electron-rich species. rsc.orgresearchgate.net This suggests that the nitropropyl group at C3 renders the indole ring less electron-rich than typical 3-alkylindoles, a factor that must be considered in its chemical transformations.

Advanced Synthetic Strategies for Related Indole-Nitroalkane Structures

While the gramine-based synthesis is a classical approach, more advanced strategies have been developed for the construction of the indole-nitroalkane framework. A prominent modern method is the direct Michael addition of indoles to nitroalkenes. researchgate.netacs.orgresearchgate.net This reaction provides a highly efficient and atom-economical route to 3-(nitroalkyl)indoles.

Michael Addition Strategy: This approach involves the conjugate addition of the electron-rich C3 position of an indole to an α,β-unsaturated nitroalkene, such as 2-methyl-1-nitropropene. The reaction can be catalyzed by various agents, including zeolites or Lewis acids, and can often be performed under mild or even solvent-free conditions. researchgate.netias.ac.in

Other Advanced Methods:

Henry (Nitroaldol) Reaction: The reaction between an indole-3-carboxaldehyde (B46971) and a nitroalkane (like 2-nitropropane) followed by dehydration can yield a 3-(nitrovinyl)indole. Subsequent reduction of the vinyl double bond provides the target 3-(nitroalkyl)indole. acs.org

Asymmetric Synthesis: Chiral catalysts have been employed in the Michael addition of indoles to nitroalkenes to achieve enantioselective synthesis, providing access to chiral tryptamine (B22526) precursors. nih.gov

Table 2: Comparison of Synthetic Strategies for Indole-Nitroalkanes

| Strategy | Precursors | Key Features | Reference |

|---|---|---|---|

| Gramine-based Synthesis | Substituted Gramine, Nitroalkane | Classical, reliable for specific structures. | nih.gov |

| Michael Addition | Indole, Nitroalkene | Atom-economical, versatile, can be catalyzed. | researchgate.netacs.orgresearchgate.net |

| Henry Reaction & Reduction | Indole-3-carboxaldehyde, Nitroalkane | Multi-step, allows for vinyl-indole intermediates. | acs.org |

Chemical Transformations and Functionalization of Derivatives to Access Diverse Chemical Entities

The 3-(2-methyl-2-nitropropyl)-1H-indole scaffold possesses multiple sites for chemical modification, allowing for the generation of a diverse range of new molecules. The primary points of functionalization are the nitro group and the indole nitrogen.

Reduction of the Nitro Group: The most significant transformation of this scaffold is the reduction of the nitro group to a primary amine. This conversion is a critical step in the synthesis of various biologically active compounds. For example, 3-(2-methyl-2-nitropropyl)-1H-indole is a known intermediate in the synthesis of the β-adrenergic receptor antagonist, Bucindolol. nih.gov The reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., Pd/C) or metal-acid systems.

Functionalization of the Indole Nitrogen: The N-H of the indole ring can be readily functionalized through alkylation or acylation reactions. This allows for the introduction of various substituents, which can further modify the properties of the molecule. Protecting the indole nitrogen is also a common strategy in multi-step syntheses to prevent side reactions. nih.gov

Transformations of the Indole Ring: While the C3 position is blocked, the other positions on the indole ring (C2, C4, C6, C7) remain available for electrophilic substitution, although the reactivity is influenced by the existing substituents at C3 and C5. For derivatives like the 5-bromo analogue, the bromine atom can be used as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck), opening pathways to a vast library of more complex structures. nih.gov

Future Perspectives and Emerging Directions in the Chemical Research of 3 2 Methyl 2 Nitropropyl 1h Indole

Development of Novel and Sustainable Synthetic Methodologies for the Compound.

The traditional synthesis of 3-(2-methyl-2-nitropropyl)-1H-indole involves the reaction of gramine (B1672134) with 2-nitropropane (B154153), a method that, while effective, presents opportunities for improvement in terms of sustainability and efficiency. nih.gov Future research is anticipated to focus on the development of greener and more advanced synthetic protocols.

Recent advancements in organic synthesis offer a plethora of tools that could be adapted for the synthesis of 3-(2-methyl-2-nitropropyl)-1H-indole. Methodologies such as photocatalysis, biocatalysis, and continuous flow chemistry are at the forefront of sustainable chemical manufacturing. researchgate.netlivescience.iomdpi.com Photocatalytic approaches, for instance, could enable the C-H alkylation of the indole (B1671886) core under mild conditions, minimizing the need for harsh reagents and reducing energy consumption. rsc.org Biocatalytic methods, employing enzymes like monoamine oxidases, could offer a highly selective and environmentally benign route to indole derivatives. livescience.io

Furthermore, the direct C-H functionalization of indoles represents a powerful and atom-economical strategy for the introduction of the 2-methyl-2-nitropropyl moiety. nih.govmdpi.com Transition-metal-catalyzed C-H alkylation reactions, for example, could provide a more direct and efficient synthesis, bypassing the need for pre-functionalized starting materials like gramine. rsc.org The exploration of mechanochemical methods could also lead to solvent-free or reduced-solvent synthetic procedures, further enhancing the sustainability of the process. nih.gov

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Photocatalysis | Mild reaction conditions, use of renewable energy sources. researchgate.net | Development of suitable photocatalysts and optimization of reaction parameters. |

| Biocatalysis | High selectivity, environmentally benign, biodegradable catalysts. livescience.io | Identification and engineering of enzymes for the specific alkylation reaction. |

| Continuous Flow Chemistry | Improved safety, scalability, and process control; reduced waste. mdpi.comuc.pt | Design and optimization of flow reactors for the synthesis. |

| C-H Functionalization | High atom economy, reduced number of synthetic steps. mdpi.comnih.govacs.org | Discovery of efficient and selective catalysts for the direct alkylation of indole. |

Discovery of Unprecedented Chemical Reactivity and Transformation Pathways.

The chemical reactivity of 3-(2-methyl-2-nitropropyl)-1H-indole remains largely unexplored beyond its role as a precursor to Bucindolol. The presence of both a nucleophilic indole ring and a tertiary nitroalkane functionality suggests a rich and varied chemical reactivity awaiting discovery.

Future research could focus on the unique transformations of the tertiary nitro group. Unlike primary and secondary nitroalkanes, tertiary nitro compounds cannot be deprotonated to form nitronates, which alters their reactivity profile. masterorganicchemistry.com Investigations into the reduction of the tertiary nitro group could lead to the synthesis of novel amino-indole derivatives with potential biological activities. organic-chemistry.orgwikipedia.org The development of selective reduction methods that are compatible with the indole nucleus would be a significant advancement. researchgate.net

The indole core itself offers numerous possibilities for further functionalization. Electrophilic substitution reactions at various positions of the indole ring could yield a library of new derivatives with diverse properties. Moreover, the electron-rich nature of the indole moiety makes it a suitable candidate for dearomative cycloaddition reactions. researchgate.netnih.gov For instance, [3+2] cycloadditions with various dipolarophiles could lead to the construction of complex polycyclic indole scaffolds. rsc.orgresearchgate.net The unique steric hindrance imposed by the bulky 3-(2-methyl-2-nitropropyl) group could lead to unexpected regioselectivity in these transformations.

Integration of Advanced Computational Chemistry for Mechanistic Elucidation and Rational Design.

Advanced computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and predicting the electronic and structural properties of molecules. researchgate.net While numerous computational studies have been conducted on various indole derivatives, a dedicated in-silico analysis of 3-(2-methyl-2-nitropropyl)-1H-indole is a promising area for future research. purdue.edu

DFT calculations can be employed to investigate the transition states and reaction pathways of the proposed novel synthetic methods, thereby guiding experimental efforts and optimizing reaction conditions. nih.gov Furthermore, computational studies can provide valuable insights into the reactivity of the molecule, for example, by mapping the molecular electrostatic potential to identify sites susceptible to nucleophilic or electrophilic attack. researchgate.net

The electronic properties of 3-(2-methyl-2-nitropropyl)-1H-indole, such as its HOMO-LUMO gap, can be calculated to predict its potential for applications in materials science. researchgate.net For instance, understanding the molecule's nonlinear optical (NLO) properties through computational modeling could pave the way for its use in optoelectronic devices. nih.gov The rational design of new derivatives with tailored electronic properties could also be guided by these computational predictions.

Potential Applications in Advanced Chemical Materials or Sensor Technologies.

Beyond its established role in medicinal chemistry, 3-(2-methyl-2-nitropropyl)-1H-indole possesses structural features that suggest its potential for applications in advanced materials and sensor technologies. The indole moiety is known to be a component of various functional materials, and the nitro group can impart unique electronic properties.

One promising avenue of research is the investigation of indole derivatives as corrosion inhibitors for metals. mdpi.comtandfonline.comresearchgate.netmanipal.edumanipal.edu The nitrogen atom and the π-electron system of the indole ring can facilitate adsorption onto metal surfaces, forming a protective layer. The specific substitution pattern of 3-(2-methyl-2-nitropropyl)-1H-indole may offer unique advantages in this regard.

The presence of a nitro group, a strong electron-withdrawing group, suggests that this compound and its derivatives could exhibit interesting nonlinear optical (NLO) properties. nih.govinoe.roacs.org Organic materials with high NLO responses are in demand for applications in telecommunications and optical computing. jhuapl.edudtic.mil Future research could involve the synthesis of polymers or co-crystals incorporating 3-(2-methyl-2-nitropropyl)-1H-indole and the characterization of their NLO properties.

Furthermore, the development of chemical sensors based on functionalized indole platforms is a rapidly growing field. nih.govnih.govresearchgate.net The indole scaffold can be modified to selectively interact with specific analytes, leading to a detectable change in its photophysical properties. The unique electronic and steric environment of 3-(2-methyl-2-nitropropyl)-1H-indole could be exploited to design novel sensors for various chemical species.

| Application Area | Underlying Principle | Future Research Direction |

|---|---|---|

| Corrosion Inhibition | Adsorption of the indole moiety onto metal surfaces. mdpi.comtandfonline.comresearchgate.net | Electrochemical and surface studies to evaluate inhibition efficiency. |

| Nonlinear Optical Materials | The presence of an electron-withdrawing nitro group can enhance NLO properties. nih.govacs.org | Synthesis of derivatives and polymers, and measurement of their NLO response. |

| Chemical Sensors | Functionalization of the indole ring for selective analyte binding. nih.govnih.gov | Design and synthesis of sensor molecules and testing their sensing capabilities. |

Q & A

Basic: What is the optimized synthetic route for 3-(2-methyl-2-nitropropyl)-1H-indole, and what critical parameters influence yield?

Methodological Answer:

The compound is synthesized via nucleophilic substitution using gramine (13.0 g, 0.069 mol), 2-nitropropane (44 g, 0.49 mol), and NaOH pellets (2.9 g, 0.072 mol) under reflux for 18 hours . Key parameters include:

- Stoichiometric excess of 2-nitropropane (7:1 molar ratio to gramine) to drive the reaction.

- Reflux duration : Extended heating ensures complete substitution.

- Purification : Crude product is recrystallized from an EtOH-H₂O (1:1) mixture, yielding 78% pure yellow crystals.

Critical steps: Acidic workup (10% HOAc) to neutralize excess base and partitioning between EtOH/water to isolate the organic layer .

Basic: What crystallographic parameters characterize 3-(2-methyl-2-nitropropyl)-1H-indole, and how was the structure refined?

Methodological Answer:

The compound crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters:

- a = 6.1170 Å, b = 10.123 Å, c = 18.868 Å, β = 91.36°, V = 1168.0 ų .

Refinement : - Data collected on an Enraf–Nonius CAD-4 diffractometer (MoKα radiation, λ = 0.71073 Å) .

- Structure solved via SHELXS97 (direct methods) and refined with SHELXL97 (full-matrix least-squares on F²), achieving R = 0.057 and wR = 0.179 .

- Hydrogen atoms were constrained using a riding model (Uiso = 1.2–1.5×Ueq of parent atoms) .

Advanced: How do intermolecular hydrogen bonds influence the crystal packing and stability of this compound?

Methodological Answer:

The crystal structure is stabilized by N1–H1A⋯O2 hydrogen bonds (2.86 Å, 169° symmetry code: x+1, y+1, z+2), forming inversion dimers . This interaction:

- Creates a 2D network parallel to the ac plane.

- Enhances thermal stability, as evidenced by high melting points (crystals stable at 293 K during data collection) .

Validation : Hydrogen-bond geometry was analyzed using PLATON and cross-verified with related indole derivatives (e.g., Léger et al., 1984) .

Advanced: How can researchers resolve discrepancies between experimental bond lengths/angles and theoretical calculations?

Methodological Answer:

Discrepancies (e.g., nitro group geometry) are addressed via:

- Restrained refinement : Apply distance/angle restraints in SHELXL97 based on prior literature (e.g., Léger et al., 1984) .

- Validation tools : Use CIF-check in PLATON to flag outliers (>3σ) and re-examine electron density maps .

- Comparative analysis : Cross-reference bond metrics (e.g., C–NO₂ torsion angles) with analogous nitroalkyl-indole structures .

Basic: What analytical techniques confirm purity and structure post-synthesis?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Confirms molecular connectivity and packing (Rint = 0.029, θmax = 25.4°) .

- Chromatography : HPLC (98.34% purity cited in related indole syntheses) .

- Spectroscopy : Compare IR/Raman peaks (e.g., nitro group stretch ~1520 cm⁻¹) with computational predictions .

Advanced: What strategies mitigate challenges in resolving electron density for the nitro group during refinement?

Methodological Answer:

- High-resolution data : Collect data to θ > 25° (as done here: θmax = 25.4°) to improve resolution .

- Dynamic refinement : Use SHELXL97 ’s DELU and SIMU commands to model anisotropic displacement parameters for nitro O atoms .

- Twinned data : Apply HKLF5 format in SHELXL for twin refinement if necessary (not required here; S = 1.00) .

Basic: What are the key applications of this compound in medicinal chemistry research?

Methodological Answer:

The compound is a key intermediate in synthesizing β-blockers like bucindolol , which targets hypertension .

- Functionalization : The nitropropyl group undergoes reduction to amines for further coupling (e.g., with cyanophenyloxy-propanol moieties) .

- SAR studies : Modifications to the indole core (e.g., 5-substitution) are explored to optimize receptor binding .

Advanced: How can the nitropropyl group be functionalized for downstream applications?

Methodological Answer:

- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts –NO₂ to –NH₂, enabling amide coupling .

- Nucleophilic substitution : React with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) .

- Cross-coupling : Suzuki-Miyaura reactions using boronate esters (e.g., 2-phenyl-7-dioxaborolan-indole derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.